![molecular formula C26H29N3O3 B4747869 (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone](/img/structure/B4747869.png)
(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone
Overview
Description
(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone, also known as PZM21, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential as an analgesic drug. PZM21 has been found to have a unique mechanism of action that sets it apart from other opioid drugs, making it a promising candidate for further research and development.
Mechanism of Action
(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone has a unique mechanism of action that sets it apart from other opioid drugs. It is a biased agonist of the mu-opioid receptor, which means that it activates certain signaling pathways while blocking others. This results in pain relief without the negative side effects associated with traditional opioid drugs.
Biochemical and Physiological Effects:
(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone has been found to have several biochemical and physiological effects. It has been shown to provide pain relief without causing respiratory depression, sedation, or addiction. It has also been shown to have a longer duration of action than traditional opioid drugs.
Advantages and Limitations for Lab Experiments
One advantage of using (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone in lab experiments is that it provides pain relief without causing the negative side effects associated with traditional opioid drugs. This makes it a safer and more effective tool for studying pain pathways in animals. One limitation of using (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone in lab experiments is that it has a shorter half-life than traditional opioid drugs, which means that it may need to be administered more frequently.
Future Directions
There are several future directions for research on (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone. One direction is to investigate its potential as an analgesic drug in humans. Another direction is to study its mechanism of action in more detail, in order to better understand how it provides pain relief without causing negative side effects. Additionally, researchers may investigate the potential of combining (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone with other drugs to enhance its analgesic effects.
Scientific Research Applications
(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone has been the subject of several scientific studies, which have investigated its potential as an analgesic drug. One study found that (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone was able to provide pain relief in mice without causing the negative side effects associated with traditional opioid drugs, such as respiratory depression and addiction. Another study found that (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone was able to provide pain relief in monkeys without causing sedation or respiratory depression.
properties
IUPAC Name |
(3-propan-2-yloxyphenyl)-[1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-19(2)31-24-8-3-6-21(16-24)25(30)22-7-4-15-29(18-22)17-20-9-11-23(12-10-20)32-26-27-13-5-14-28-26/h3,5-6,8-14,16,19,22H,4,7,15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAXNSOHSUVDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)OC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropoxyphenyl){1-[4-(pyrimidin-2-yloxy)benzyl]piperidin-3-yl}methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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